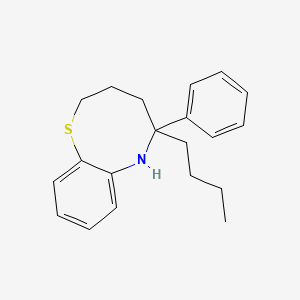
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is a heterocyclic compound that belongs to the class of benzothiazocines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a benzothiazocine ring system with butyl and phenyl substituents, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-aminobenzenethiol with butyl and phenyl-substituted ketones in the presence of a suitable catalyst can lead to the formation of the desired benzothiazocine ring system .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups and the overall structure of the compound.
Common Reagents and Conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine has several scientific research applications across various fields:
Mecanismo De Acción
The mechanism of action of 5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroquinoline: Another heterocyclic compound with a similar ring structure but different substituents.
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity and structural similarity.
Uniqueness
5-Butyl-5-phenyl-3,4,5,6-tetrahydro-2H-1,6-benzothiazocine is unique due to its specific substituents (butyl and phenyl groups) and the resulting chemical properties. These substituents contribute to its distinct reactivity and potential biological activities, setting it apart from other similar compounds .
Propiedades
Número CAS |
87697-17-4 |
|---|---|
Fórmula molecular |
C20H25NS |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
5-butyl-5-phenyl-2,3,4,6-tetrahydro-1,6-benzothiazocine |
InChI |
InChI=1S/C20H25NS/c1-2-3-14-20(17-10-5-4-6-11-17)15-9-16-22-19-13-8-7-12-18(19)21-20/h4-8,10-13,21H,2-3,9,14-16H2,1H3 |
Clave InChI |
QXXCRRFBPKDPHS-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1(CCCSC2=CC=CC=C2N1)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


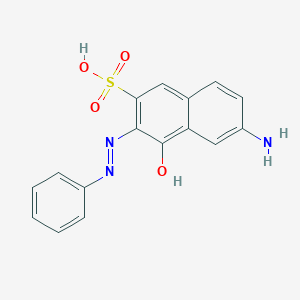
![7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one](/img/structure/B14385370.png)
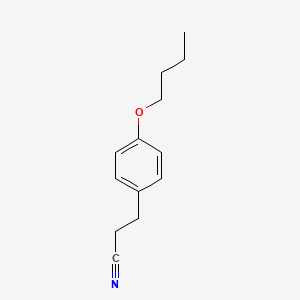
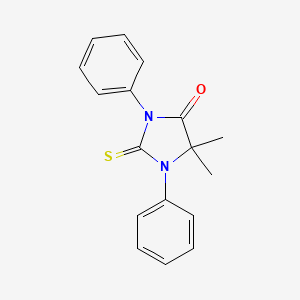
![Methyl 2-({[(prop-2-en-1-yl)oxy]carbonyl}sulfamoyl)benzoate](/img/structure/B14385388.png)
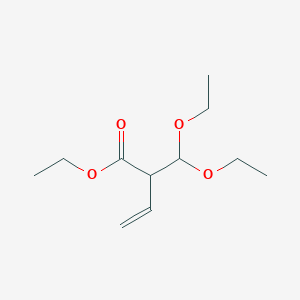
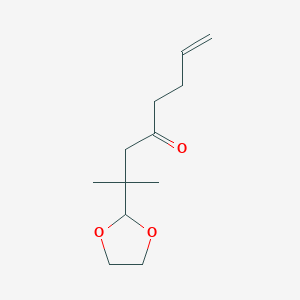
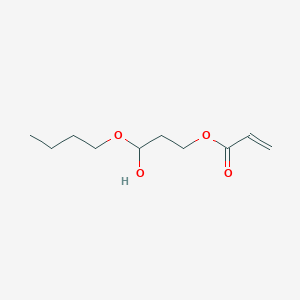
![2-Cyano-5-[(furan-2-yl)oxy]penta-2,4-dienoic acid](/img/structure/B14385412.png)
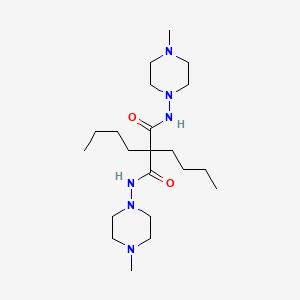
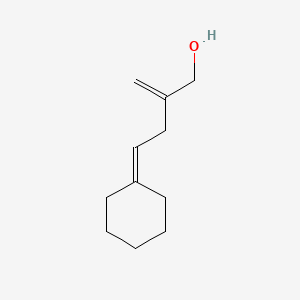
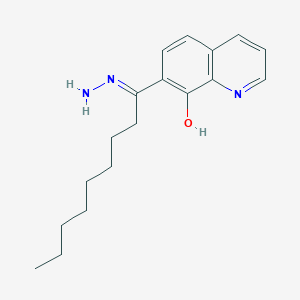

![4-Methylidenespiro[4.7]dodecan-1-one](/img/structure/B14385436.png)
